Cas no 29595-61-7 (Benzene,trichloronitro- (8CI,9CI))
29595-61-7 structure
Product Name:Benzene,trichloronitro- (8CI,9CI)
Numero CAS:29595-61-7
MF:C6H2Cl3NO2
MW:226.444578647614
CID:268137
PubChem ID:28697
Update Time:2025-04-19
Benzene,trichloronitro- (8CI,9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,trichloronitro- (8CI,9CI)
- Trichloronitrobenzene
- 1,2,3-Trichloro-4-nitrobenzene
- SMR001224480
- 339A4728AK
- MFCD00007063
- NCGC00091260-02
- 2,3,4-Trichloro-1-nitrobenzene
- T1197
- EN300-185712
- NSC-91490
- Benzene, 4-nitro-1,2,3-trichloro-
- NCGC00258224-01
- BRN 2211951
- TRICHLORONITROBENZENE, 2,3,4-
- 2,4-Trichloro-1-nitrobenzene
- 1,2,3-tris(chloranyl)-4-nitro-benzene
- Q27256251
- CHEMBL354330
- 1,2,3-Trichloro-4-nitrobenzene, 97%
- NSC91490
- NS00025831
- CAS-17700-09-3
- 2,3,4-trichloronitro-benzene
- DTXSID0026202
- SCHEMBL278488
- UNII-339A4728AK
- Tox21_200670
- NSC 91490
- 2,3,4-TRICHLORONITROBENZENE
- 2,4-Trichloronitrobenzene
- Benzene,2,3-trichloro-4-nitro-
- 2,3,4-trichloro-nitro-benzene
- 1,2,3-Trichloro-4-nitrobenzene; 2,3,4-Trichloro-1-nitrobenzene; 2,3,4-Trichloronitrobenzene; NSC 91490
- 17700-09-3
- AKOS015890182
- EINECS 241-705-5
- cid_28697
- DTXCID806202
- 1-Nitro-2,3,4-trichlorobenzene
- 1,2,3-Trichloro-4-nitro-benzene
- W-107833
- CS-0157190
- BDBM74251
- InChI=1/C6H2Cl3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2
- A812229
- FT-0609375
- MLS002152856
- AMY8657
- AC-26229
- Benzene, 1,2,3-trichloro-4-nitro-
- 29595-61-7
- EINECS 249-716-7
- 2-05-00-00186 (Beilstein Handbook Reference)
- 1,2,3-Trichloronitrobenzene
- 4-Nitro-1,2,3-trichlorobenzene
- NCGC00091260-01
-
- Inchi: 1S/C6H2Cl3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
- Chiave InChI: BGKIECJVXXHLDP-UHFFFAOYSA-N
- Sorrisi: ClC1C(=C(C=CC=1[N+](=O)[O-])Cl)Cl
Proprietà calcolate
- Massa esatta: 224.91526
- Massa monoisotopica: 224.915111
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 184
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 45.8
Proprietà sperimentali
- Punto di fusione: 131 to 133 °F (NTP, 1992)
- PSA: 43.14
Benzene,trichloronitro- (8CI,9CI) Letteratura correlata
-
1. Electrophilic aromatic substitution. Part 33. Kinetics and products of aromatic nitrations in solutions of dinitrogen pentaoxide in nitric acidRoy B. Moodie,R. John Stephens J. Chem. Soc. Perkin Trans. 2 1987 1059
-
2. Electron spin resonance studies of free-radical reactions in photolysed solutions of chloronitrobenzenesD. J. Cowley,L. H. Sutcliffe J. Chem. Soc. B 1970 569
29595-61-7 (Benzene,trichloronitro- (8CI,9CI)) Prodotti correlati
- 958804-40-5(3,4-Dichloro-2-nitro-benzenamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso